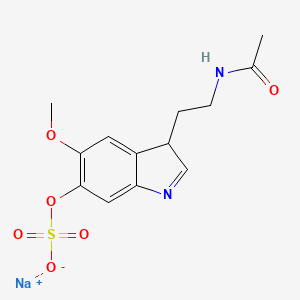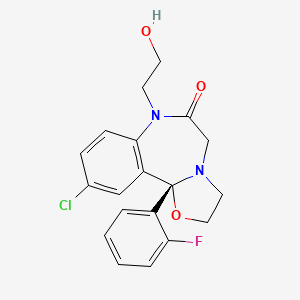
(S)-Carisbamate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates, including compounds similar to “(S)-Carisbamate-d4”, involves various chemical methodologies that have been optimized over the years. Techniques such as PdCl2 catalyzed assembly of organic azides, CO, and alcohols under mild conditions and electrochemically promoted C-N bond formation from amines and CO2 in ionic liquids have been developed to efficiently synthesize carbamates (Ren & Jiao, 2014); (Feroci et al., 2007).
Molecular Structure Analysis
The molecular structure of carisbamate and its derivatives, such as “(S)-Carisbamate-d4”, is characterized by the presence of a carbamate group. This functional group plays a crucial role in drug–target interactions through its ability to engage in hydrogen bonding and other non-covalent interactions, thereby affecting the compound's bioactivity and pharmacokinetics (Ghosh & Brindisi, 2015).
Chemical Reactions and Properties
Carbamates can be synthesized through various chemical reactions, including the reaction of amines with CO2 or organic azides with CO and alcohols, catalyzed by metals or facilitated by ionic liquids. These methods highlight the versatility and adaptability of carbamate synthesis under a range of conditions, contributing to the diverse chemical properties of carbamates, including their reactivity and stability (Ren & Jiao, 2014); (Feroci et al., 2007).
Applications De Recherche Scientifique
Neuromodulatory and Antiepileptic Properties
Carisbamate (RWJ-333369) is identified as a novel neuromodulator with a broad spectrum of antiepileptic activities. It demonstrates the capability to regulate excitatory synaptic transmission, particularly in the dentate gyrus (DG) of the hippocampus, which is critical in epilepsy, especially temporal lobe epilepsy (TLE). This regulation is achieved through the inhibition of presynaptic glutamate release, suggesting a potential mechanism for its antiepileptic action (施建誠, 2008).
Mechanism of Action and Neuroprotective Effects
Further research indicates that carisbamate inhibits voltage-gated sodium channels and the firing of action potentials in rat hippocampal neurons, suggesting a molecular mechanism behind its antiepileptic actions. These inhibitory effects occur at therapeutically relevant concentrations, reinforcing the potential for carisbamate to contribute to antiepileptic activity through the blockage of voltage-gated sodium channels (Yi Liu et al., 2009).
Applications in Genetic Epilepsy Models
Carisbamate's antiepileptic effects have also been assessed in models of genetic epilepsy, including absence seizures and convulsive seizures, demonstrating its broad applicability across different types of epilepsy. This research highlights its efficacy in not only regulating synaptic transmission but also in contributing to the broader understanding of genetic factors in epilepsy management (J. Francois et al., 2008).
Insights into Carbamate Compounds
Carbamate compounds, including carisbamate, play a significant role in medicinal chemistry due to their structural motifs prevalent in many approved drugs and prodrugs. These compounds are specifically designed to enhance drug-target interactions, with carisbamate being a prime example of leveraging carbamate moieties for therapeutic purposes (Arun K. Ghosh & M. Brindisi, 2015).
Environmental and Metabolic Insights
While the primary focus of research on carisbamate centers on its neuromodulatory and antiepileptic properties, it's important to note that carbamate compounds, including carisbamate, are subject to environmental considerations due to their use in agriculture and potential for environmental persistence. Studies on the microbial degradation of carbamates highlight the ecological impact of these compounds and the importance of understanding their life cycle in both clinical and environmental contexts (Sandhya Mishra et al., 2021).
Propriétés
Numéro CAS |
1292841-50-9 |
|---|---|
Nom du produit |
(S)-Carisbamate-d4 |
Formule moléculaire |
C₉H₆D₄ClNO₃ |
Poids moléculaire |
219.66 |
Synonymes |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



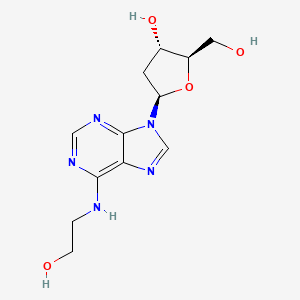
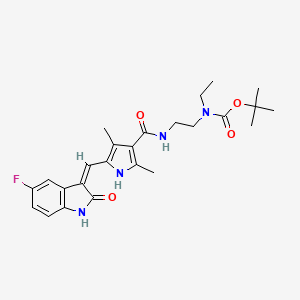
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
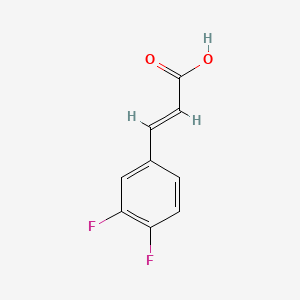
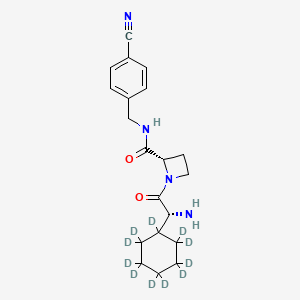
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
